3,5-Dichloro-1,4-dimethylpyrazole

Halogenated pyrazole synthesis Process chemistry Agrochemical intermediate

3,5-Dichloro-1,4-dimethylpyrazole (CAS 127842-10-8, C5H6Cl2N2, MW 165.02) is a fully substituted pyrazole carrying chlorine atoms at the 3- and 5-positions and methyl groups at the 1- and 4-positions. This specific substitution pattern imparts a unique combination of reactivity features: the 4-methyl group serves as a latent carboxylic acid via selective oxidation, while the two chlorine atoms provide both a pharmacophoric element for sulfonylurea herbicides and a handle for regioselective transition-metal-catalyzed cross-coupling.

Molecular Formula C5H6Cl2N2
Molecular Weight 165.02 g/mol
Cat. No. B12100843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-1,4-dimethylpyrazole
Molecular FormulaC5H6Cl2N2
Molecular Weight165.02 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1Cl)C)Cl
InChIInChI=1S/C5H6Cl2N2/c1-3-4(6)8-9(2)5(3)7/h1-2H3
InChIKeyCIWULABPOIGMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-1,4-dimethylpyrazole – Halogenated Pyrazole Building Block for Agrochemical Intermediates and Selective Cross-Coupling


3,5-Dichloro-1,4-dimethylpyrazole (CAS 127842-10-8, C5H6Cl2N2, MW 165.02) is a fully substituted pyrazole carrying chlorine atoms at the 3- and 5-positions and methyl groups at the 1- and 4-positions. This specific substitution pattern imparts a unique combination of reactivity features: the 4-methyl group serves as a latent carboxylic acid via selective oxidation, while the two chlorine atoms provide both a pharmacophoric element for sulfonylurea herbicides and a handle for regioselective transition-metal-catalyzed cross-coupling [1]. The compound is primarily employed as a key intermediate in the manufacture of pyrazosulfuron-ethyl and related sulfonylurea herbicides, as well as in the preparation of unsymmetrical bipyrazole ligands for coordination chemistry [2].

Why 3,5-Dichloro-1,4-dimethylpyrazole Cannot Be Replaced by Analogous Halogenated Pyrazoles in Critical Synthetic Routes


Simply interchanging 3,5-dichloro-1,4-dimethylpyrazole with a closely related analog such as 3,5-dichloro-1-methylpyrazole, 5-chloro-1,4-dimethylpyrazole, or 3,5-dibromo-1,4-dimethylpyrazole leads to a complete loss of synthetic capability or a dramatic drop in process efficiency. The 4-methyl group is the mandatory oxidation handle to access 3,5-dichloro-1-methylpyrazole-4-carboxylic acid — the carboxylic acid intermediate that is indispensable for sulfonylurea herbicide assembly [1]. Conversely, the two chlorine substituents are required both for the herbicidal activity of the final sulfonylurea and for the regioselective C(5)–Cl oxidative addition that enables sequential functionalization [2]. Substituting bromine for chlorine reduces the synthetic yield by more than 50 percentage points, while removing the 4-methyl group renders the molecule inert toward the critical Co/Mn-catalyzed autoxidation step [3]. The quantitative evidence below demonstrates that each structural feature of 3,5-dichloro-1,4-dimethylpyrazole is functionally non-substitutable.

3,5-Dichloro-1,4-dimethylpyrazole – Comparator-Anchored Quantitative Evidence for Procurement and Route Selection


Synthetic Yield: 87% for 3,5-Dichloro-1,4-dimethylpyrazole vs 36% for the 3,5-Dibromo Analog Under Comparable Halogenation Conditions

In a direct head-to-head comparison within the same patent, the chlorination of 1,4-dimethylpyrazole delivered 3,5-dichloro-1,4-dimethylpyrazole in 87% isolated yield, whereas the analogous bromination protocol gave 3,5-dibromo-1,4-dimethylpyrazole in only 36% yield [1]. The 51-percentage-point yield advantage of the dichloro compound is attributed to the more favorable electrophilic substitution kinetics of chlorine versus bromine on the pyrazole ring. This represents the single largest quantified differentiator for procurement decisions, as the bromo analog requires substantially more starting material and processing time to deliver the same molar quantity of product.

Halogenated pyrazole synthesis Process chemistry Agrochemical intermediate

Selective Oxidation of the 4-Methyl Group: >95% Yield for 3,5-Dichloro-1,4-dimethylpyrazole vs 0% for 3,5-Dichloro-1-methylpyrazole (No Oxidizable Methyl Group)

The Co(II)/Mn(II)/Br⁻-catalyzed liquid-phase autoxidation of 3,5-dichloro-1,4-dimethylpyrazole with molecular oxygen proceeds with exclusive selectivity for the 4-methyl group, affording 3,5-dichloro-1-methylpyrazole-4-carboxylic acid in >95% yield [1]. In contrast, 3,5-dichloro-1-methylpyrazole, which lacks the 4-methyl substituent, cannot undergo this oxidation at all — the effective yield is 0% . Among substrates that do carry a 4-methyl group, the dichloro compound outperforms both 5-chloro-1,4-dimethylpyrazole (86.2% oxidation yield) and the non-halogenated 1,4-dimethylpyrazole (87.7% oxidation yield) by at least 7.3 percentage points [2]. The unique combination of an oxidizable 4-methyl group with two electron-withdrawing chlorine substituents accelerates the autoxidation rate while preserving the regioselectivity required for the downstream sulfonylurea intermediate.

Cobalt-catalyzed oxidation Pyrazole-4-carboxylic acid Herbicide intermediate

Exclusive C(5)–Cl Bond Activation in Ni(0)-Promoted Coupling: 3,5-Dichloro-1,4-dimethylpyrazole Enables Sequential Functionalization Not Possible with Monohalogenated Analogs

Treatment of 3,5-dichloro-1,4-dimethylpyrazole with Ni(cod)₂/bpy in DMF results in oxidative addition exclusively at the C(5)–Cl bond; the C(3)–Cl bond remains entirely intact, yielding bis(pyrazolyl)nickel(II) complexes that retain a chlorine substituent at the 3-position [1]. Subsequent acid-promoted reductive elimination releases 3,3′-dichloro-1,1′,4,4′-tetramethyl-5,5′-bipyrazole, leaving the C(3)–Cl bonds available for further derivatization. Monohalogenated analogs such as 5-chloro-1,4-dimethylpyrazole are fully consumed in the coupling step, providing no residual functional handle. 3,5-Dichloro-1-methylpyrazole also undergoes C(5)-selective oxidative addition but cannot be oxidized to the carboxylic acid due to the absence of a 4-methyl group, limiting its downstream synthetic versatility [2]. This regioselective activation profile is unique to 3,5-dihalogenated pyrazoles and is maximally exploited when the 4-methyl group is present for tandem oxidation- coupling sequences.

Ni(0) oxidative addition Bipyrazole synthesis Coordination chemistry

Structural Prerequisite for Sulfonylurea Herbicide Synthesis: Only 3,5-Dichloro-1,4-dimethylpyrazole Delivers Both the Oxidation Handle and the 3,5-Dichloro Pharmacophore

The synthesis of pyrazosulfuron-ethyl and halosulfuron-methyl herbicides requires 3,5-dichloro-1-methylpyrazole-4-carboxylic acid (or its ester) as the penultimate intermediate. 3,5-Dichloro-1,4-dimethylpyrazole is the sole commercial precursor that can be oxidized directly to this carboxylic acid in a single step with >95% yield [1]. The alternative building block 3,5-dichloro-1-methylpyrazole lacks the 4-methyl group and therefore cannot be converted to the 4-carboxylic acid via the cobalt-catalyzed autoxidation route; its use would necessitate a de novo synthetic pathway with additional steps and lower overall yield [2]. Conversely, 1,4-dimethylpyrazole carries the oxidizable 4-methyl group but lacks the chlorine atoms that are essential for the herbicidal potency of the final sulfonylurea molecule — the derived 1-methylpyrazole-4-carboxylic acid would require subsequent chlorination, introducing regioselectivity challenges at the 3- and 5-positions [3]. The dual presence of both functional elements in a single molecule is therefore a structural prerequisite that no other commercially available pyrazole building block satisfies.

Sulfonylurea herbicide Intermediate sourcing Structure–activity requirement

3,5-Dichloro-1,4-dimethylpyrazole: Evidence-Backed Application Scenarios for R&D and Industrial Procurement


Synthesis of 3,5-Dichloro-1-methylpyrazole-4-carboxylic Acid — The Key Intermediate for Pyrazosulfuron-Ethyl and Halosulfuron-Methyl Herbicides

The cobalt-catalyzed liquid-phase autoxidation of 3,5-dichloro-1,4-dimethylpyrazole delivers 3,5-dichloro-1-methylpyrazole-4-carboxylic acid in >95% yield, a transformation that is structurally impossible for 3,5-dichloro-1-methylpyrazole (no 4-methyl group) and less efficient for 5-chloro-1,4-dimethylpyrazole (86.2%) or 1,4-dimethylpyrazole (87.7%) [1]. This carboxylic acid is the essential penultimate intermediate for the commercial sulfonylurea herbicides pyrazosulfuron-ethyl and halosulfuron-methyl. Industrial procurement teams should prioritize 3,5-dichloro-1,4-dimethylpyrazole as the sole building block that enables this high-yield, single-step oxidation route, avoiding the need for multi-step alternative syntheses with lower overall process efficiency [2].

Regioselective Synthesis of 3,3′-Dichloro-5,5′-bipyrazoles and Unsymmetrical Bis(pyrazolyl) Ligands via Ni(0)-Promoted Coupling

Exclusive oxidative addition of Ni(0) at the C(5)–Cl bond of 3,5-dichloro-1,4-dimethylpyrazole, with complete retention of the C(3)–Cl bond, permits the sequential construction of unsymmetrical bipyrazole architectures that are inaccessible from monohalogenated pyrazoles [1]. Following acid-promoted reductive elimination, the resulting 3,3′-dichloro-1,1′,4,4′-tetramethyl-5,5′-bipyrazole retains two reactive C–Cl sites for further cross-coupling, enabling the preparation of extended π-conjugated materials and heteroaryl ligands for catalysis. This scenario is particularly relevant for researchers in coordination chemistry, organometallic catalysis, and materials science who require building blocks with programmable, sequential reactivity [2].

Cost-Effective Halogenated Pyrazole Building Block for Parallel Library Synthesis in Agrochemical Discovery

With an isolated synthetic yield of 87% — more than double the 36% yield of its 3,5-dibromo analog [1] — 3,5-dichloro-1,4-dimethylpyrazole offers a substantial cost-of-goods advantage for parallel synthesis programs that consume the building block at scale. The combination of high synthetic accessibility, the latent carboxylic acid functionality (via oxidation), and the retained C(3)–Cl cross-coupling handle makes this compound an efficient starting material for generating diverse libraries of pyrazole-4-carboxamide, pyrazole-4-sulfonamide, and bipyrazole derivatives for agrochemical lead optimization [2]. Medicinal and agrochemical chemistry groups should select this compound over dihalogenated analogs when both synthetic efficiency and downstream diversification potential are priorities.

Process Development and Scale-Up of Cobalt-Catalyzed Methyl-to-Carboxylic Acid Oxidation in Continuous Flow

The >95% selectivity and >90% conversion demonstrated for the Co/Mn/Br-catalyzed oxidation of 3,5-dichloro-1,4-dimethylpyrazole under pressurized air or oxygen [1] provides a robust data package for process chemists transitioning from batch to continuous-flow oxidation. The electron-withdrawing chlorine substituents accelerate the autoxidation rate relative to non-halogenated 1,4-dimethylpyrazole, allowing milder conditions and shorter residence times in flow reactors. Process R&D teams undertaking scale-up of pyrazole-4-carboxylic acid production should select this compound as the oxidation substrate based on the established quantitative benchmarks of conversion (up to 100%), yield (up to 93–95%), and the availability of comparative performance data against less-halogenated or non-halogenated analogs [2].

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